4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring structure . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of heterogeneous catalysts to enhance the reaction rate and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism by which 4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signaling cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-Phenyl-3-carbethoxypyrazolone: This compound shares a similar pyrazole ring structure but differs in its ester functional group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound has a pyrrole ring instead of a pyrazole ring and exhibits different chemical properties.
Uniqueness
4-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
13558-26-4 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-amino-5-oxo-1-phenyl-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c11-7-8(10(15)16)12-13(9(7)14)6-4-2-1-3-5-6/h1-5,7H,11H2,(H,15,16) |
InChI Key |
RLCGMJSSQRELIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=O)O)N |
Origin of Product |
United States |
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